S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate

Description

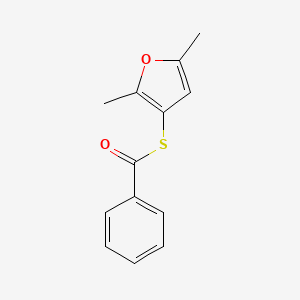

S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate is a sulfur-containing heterocyclic compound characterized by a 2,5-dimethylfuran moiety linked via a thioester bond to a benzene ring. benzene carbothioate) or nomenclature inconsistencies. For the purpose of this comparison, we assume the target compound retains the benzene carbothioate group, distinguishing it from the furan-based derivatives discussed in the evidence.

Thioesters like this are of interest in organic synthesis due to their reactivity in nucleophilic acyl substitution and applications in pharmaceuticals or agrochemicals.

Properties

CAS No. |

55764-34-6 |

|---|---|

Molecular Formula |

C13H12O2S |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

S-(2,5-dimethylfuran-3-yl) benzenecarbothioate |

InChI |

InChI=1S/C13H12O2S/c1-9-8-12(10(2)15-9)16-13(14)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

BISBLNAVMBJWKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)SC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate typically involves the reaction of 2,5-dimethylfuran with benzenecarbothioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The furan ring and benzenecarbothioate moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from , share the 2,5-dimethylfuran core but differ in thioester substituents. A structural and theoretical property comparison is presented below:

Table 1: Structural and Theoretical Comparison of S-(2,5-Dimethylfuran-3-yl) Derivatives

| Compound Name (CAS) | Substituent (R) | Key Structural Features | Hypothesized Properties |

|---|---|---|---|

| S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate (Hypothetical) | Benzene ring | Aromatic, planar, bulky | High lipophilicity; strong π-π interactions; lower solubility in polar solvents |

| S-(2,5-Dimethylfuran-3-yl) ethanethioate (55764-22-2) | Ethyl group | Small, linear alkyl chain | Moderate lipophilicity; higher volatility; increased solubility in nonpolar solvents |

| 2-Methyl-3-(methylthio)furan (63012-97-5) | Methylthio group | Compact, electron-rich sulfur atom | Enhanced nucleophilicity; potential for redox reactivity |

| 3-(2-Furoyl thio)-2,5-dimethyl furan (55764-31-3) | Furoyl group | Additional furan ring | Extended conjugation; possible fluorescence; rigid structure |

| 2,5-Dimethyl-3-(methyl thiol) furan (63359-63-7) | Methyl thiol | Free thiol group (-SH) | High reactivity in thiol-exchange reactions; susceptibility to oxidation |

Reactivity and Stability

- Electron Effects : The benzene carbothioate group in the target compound likely delocalizes electron density via resonance, reducing electrophilicity at the carbonyl carbon compared to ethyl or methyl thioesters. This could slow nucleophilic attack but improve thermal stability .

- Steric Hindrance : The bulky benzene ring may hinder access to the thioester bond, reducing reactivity in sterically demanding reactions. In contrast, the ethyl group in ethanethioate (CAS 55764-22-2) offers minimal hindrance, favoring faster kinetics .

- Hydrogen Bonding: highlights the role of hydrogen bonding (e.g., O–H···N, N–H···O) in stabilizing crystal structures of furan derivatives.

Physicochemical Properties

- Lipophilicity : The benzene ring increases logP values compared to alkyl or smaller heterocyclic substituents, making the compound more suitable for lipid membrane penetration (relevant in drug design) .

- Melting Points : Bulky aromatic systems often exhibit higher melting points due to π-π stacking. For example, the benzene carbothioate derivative may melt at >100°C, whereas ethanethioate (CAS 55764-22-2) likely remains liquid at room temperature .

Biological Activity

S-(2,5-Dimethylfuran-3-yl) benzenecarbothioate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H12O2S. It features a furan ring substituted with a dimethyl group and a benzenecarbothioate moiety. The structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 240.30 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

Research indicates that this compound interacts with various biological macromolecules, potentially influencing pathways related to oxidative stress and inflammation. Its thioester functional group may play a role in its reactivity with thiol-containing proteins, which could modulate cellular signaling pathways.

Antioxidant Activity

Several studies have investigated the antioxidant properties of compounds similar to this compound. These studies suggest that it may exhibit protective effects against oxidative damage in cells by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Antimicrobial Effects

Preliminary investigations have shown that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibits selective cytotoxic effects. It was found to induce apoptosis in certain cancer cell types while sparing normal cells, suggesting its potential as a chemotherapeutic agent.

Case Studies

- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to controls, supporting its role as an antioxidant agent .

- Antimicrobial Efficacy : In a study published in Phytotherapy Research, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth at concentrations as low as 50 µg/mL .

- Cytotoxicity Assessment : Research published in Cancer Letters evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 and HeLa. The compound exhibited IC50 values of 20 µM for MCF-7 cells, indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.